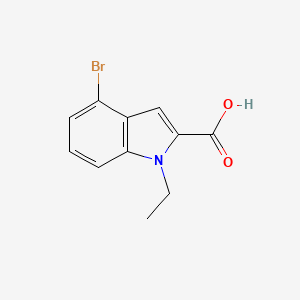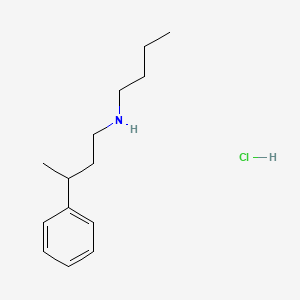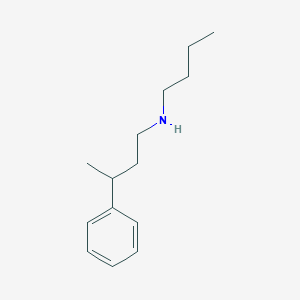![molecular formula C17H22ClNO B6362803 (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride CAS No. 1240578-30-6](/img/structure/B6362803.png)
(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of amines is characterized by the presence of a nitrogen atom with a lone pair of electrons, which can accept a proton . The specific molecular structure of “(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride” is not provided in the available resources.Chemical Reactions Analysis
Amines are known to be good nucleophiles and can react with acids to form salts soluble in water . They can also engage in hydrogen bonding with water . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis
Amines have certain physical properties such as the ability to form hydrogen bonds, which can affect their boiling points and solubilities . The specific physical and chemical properties of “this compound” are not provided in the available resources.Mecanismo De Acción
The mechanism of action of amines generally involves their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific mechanism of action of “(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride” is not detailed in the available resources.
Safety and Hazards
The safety and hazards associated with amines can vary. Some amines may pose risks such as causing skin irritation, serious eye irritation, and respiratory irritation . The specific safety and hazards of “(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride” are not detailed in the available resources.
Propiedades
IUPAC Name |
2-methyl-N-[(3-phenoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)12-18-13-15-7-6-10-17(11-15)19-16-8-4-3-5-9-16;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOQLWWSAYXFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

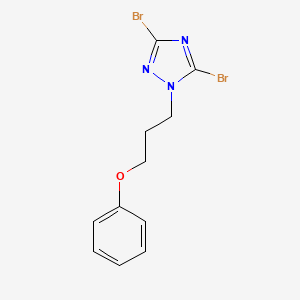
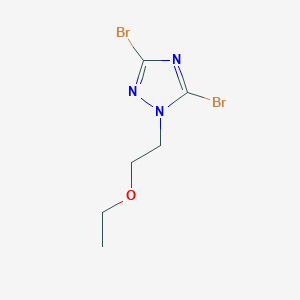

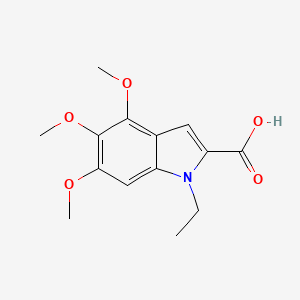
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)



![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
